molecular formula C9H14O2 B8807163 2-(2-Oxopropyl)cyclohexanone CAS No. 6126-53-0

2-(2-Oxopropyl)cyclohexanone

Cat. No.: B8807163
CAS No.: 6126-53-0
M. Wt: 154.21 g/mol
InChI Key: ZBEKDHUCMTXKAO-UHFFFAOYSA-N
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Description

Historical Context and Initial Recognition in Synthetic Chemistry

The parent structure, cyclohexanone (B45756), was first synthesized in the late 19th century, and its chemistry has been extensively explored since. The specific derivative, 2-(2-Oxopropyl)cyclohexanone, gained recognition as a useful building block in the mid-20th century. Early preparations involved multi-step processes, such as the reaction of a pre-formed cyclohexanone enamine (specifically, the pyrrolidine (B122466) enamine) with bromoacetone (B165879), which afforded the target diketone in a modest 40% yield. orgsyn.org

The development of more efficient and general methods for synthesizing 1,4-diketones highlighted the importance of compounds like this compound. A significant advancement came with a procedure published in Organic Syntheses that detailed the reaction of a silyl (B83357) enol ether of cyclohexanone with 2-nitropropene (B1617139) in the presence of a Lewis acid, stannic chloride. orgsyn.org This method provided the desired product in a much-improved yield of 61–70%, demonstrating a more reliable and scalable route. orgsyn.org This development solidified the compound's place as an accessible and valuable intermediate in the synthetic chemist's toolkit.

Structural Features and Topological Significance in Retrosynthetic Analysis

This compound possesses the molecular formula C₉H₁₄O₂. nih.govsynblock.com Its structure is characterized by a cyclohexanone ring substituted at the alpha-carbon with a 2-oxopropyl (or acetonyl) group. nih.gov The key feature is the 1,4-relationship between the two carbonyl groups, which dictates its chemical reactivity and makes it a topologically significant molecule in retrosynthetic analysis.

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. icj-e.org For this compound, the 1,4-dicarbonyl motif suggests several logical disconnections. The most common strategy involves cleaving the carbon-carbon bond between the cyclohexanone ring and the three-carbon side chain. This leads to two simpler synthetic fragments (synthons): a cyclohexanone enolate (a nucleophile) and an acetone (B3395972) cation equivalent (an electrophile).

Two primary synthetic routes emerge from this analysis:

Alkylation of a Cyclohexanone Equivalent: This involves reacting a nucleophilic form of cyclohexanone, such as its enolate or enamine, with an electrophilic three-carbon unit like bromoacetone or propylene (B89431) oxide. This was the basis for early syntheses. orgsyn.org

Michael Addition: An alternative retrosynthetic approach identifies cyclohex-2-en-1-one and an acetone enolate as precursors. In the forward direction, this corresponds to a Michael addition, a powerful carbon-carbon bond-forming reaction. reddit.com A more modern variation of this logic uses nitro-olefins, where the conjugate addition of a silyl enol ether to 2-nitropropene, followed by the conversion of the nitro group to a carbonyl, yields the 1,4-diketone structure. researchgate.netorgsyn.org

These retrosynthetic pathways highlight how the compound's structure is ideally suited for convergent synthesis, where complex molecules are assembled from smaller, simpler fragments.

Conceptual Framework for its Utility as a Versatile Synthon in Complex Molecule Construction

A synthon is a conceptual fragment within a molecule that assists in planning a synthesis. This compound is an excellent example of a versatile synthon because its dual carbonyl groups can be selectively or sequentially transformed to build molecular complexity. The 1,4-dicarbonyl arrangement is a precursor to various five-membered ring systems through intramolecular condensation reactions. researchgate.net

The most common transformation is the intramolecular aldol (B89426) condensation. Under basic or acidic conditions, the enolate formed at one of the α-carbons can attack the other carbonyl group, leading, after dehydration, to the formation of a cyclopentenone ring system. This Paal-Knorr-type cyclization can also be used to synthesize heterocycles; by reacting the diketone with ammonia (B1221849) or primary amines, hydrogen sulfide, or dehydrating agents, one can readily access substituted pyrroles, thiophenes, and furans, respectively. researchgate.net

A practical demonstration of its utility is in the synthesis of substituted indoles. thieme-connect.com In one reported method, this compound serves as a key starting material in a sequence that ultimately yields these important N-heterocyclic motifs, which are prevalent in pharmaceuticals and natural products. thieme-connect.com The ability of this compound to serve as a robust platform for constructing such diverse and complex scaffolds underscores its conceptual importance as a versatile synthon in advanced organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6126-53-0 nih.govsynblock.comechemi.com
Molecular Formula C₉H₁₄O₂ nih.govsynblock.comechemi.com
Molecular Weight 154.21 g/mol nih.govsynblock.com
IUPAC Name 2-(2-oxopropyl)cyclohexan-1-one nih.gov
Synonyms 2-Acetonylcyclohexanone nih.govsynblock.comechemi.com
Density 1.0235 g/cm³ echemi.com
Melting Point 203-205 °C echemi.com
Topological Polar Surface Area 34.1 Ų nih.govechemi.com

Table 2: Selected Synthetic Approaches to this compound

MethodKey ReactantsReagents/ConditionsReported YieldSource
Enamine Alkylation Cyclohexanone, Pyrrolidine, Bromoacetone1. Form enamine 2. Alkylate40% orgsyn.org
Nitro-olefin Conjugate Addition 1-(Trimethylsilyloxy)cyclohexene, 2-Nitropropene1. SnCl₄, -78 °C 2. Aqueous workup61-70% orgsyn.org
Palladium-Catalyzed Synthesis Not specified in abstractPd/C, 1-Octene (B94956)40% thieme-connect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6126-53-0

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(2-oxopropyl)cyclohexan-1-one

InChI

InChI=1S/C9H14O2/c1-7(10)6-8-4-2-3-5-9(8)11/h8H,2-6H2,1H3

InChI Key

ZBEKDHUCMTXKAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCCC1=O

Origin of Product

United States

Synthetic Methodologies for 2 2 Oxopropyl Cyclohexanone and Its Derivatives

Direct Synthesis Approaches and Mechanistic Considerations

Direct synthesis methods aim to construct the target molecule in a single or a few straightforward steps from readily available precursors. These approaches are often favored for their efficiency and atom economy.

Michael Addition-Initiated Annulations and Related Reactions

The Michael addition, a cornerstone of carbon-carbon bond formation, serves as a key strategy in synthesizing 1,5-dicarbonyl compounds like 2-(2-Oxopropyl)cyclohexanone. chemistnotes.commasterorganicchemistry.com This reaction involves the conjugate addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comchemistrysteps.com In the context of this compound synthesis, the enolate of cyclohexanone (B45756) acts as the Michael donor, and a suitable three-carbon electrophile, such as methyl vinyl ketone, serves as the Michael acceptor. chemistnotes.com

The reaction is initiated by the deprotonation of cyclohexanone with a base to form a nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ketone. chemistnotes.commasterorganicchemistry.com Subsequent protonation of the resulting enolate yields the 1,5-diketone. masterorganicchemistry.com This sequence is the first part of the well-known Robinson annulation, which, if followed by an intramolecular aldol (B89426) condensation and dehydration, leads to the formation of a new six-membered ring. chemistnotes.commasterorganicchemistry.comwikipedia.org However, by controlling the reaction conditions, the 1,5-diketone intermediate, this compound, can be isolated.

A notable example involves the reaction between cyclohexanone and methyl vinyl ketone. chemistnotes.com The process begins with the formation of the cyclohexanone enolate, which then adds to the methyl vinyl ketone in a Michael fashion to produce this compound. chemistnotes.com

Direct Alkylation of Cyclohexanone Enamines or Enolates

Direct alkylation of pre-formed cyclohexanone enamines or enolates provides a powerful and regioselective route to α-substituted cyclohexanones. libretexts.orgpressbooks.pub This method relies on the nucleophilic character of the enamine or enolate to displace a leaving group on an electrophilic alkylating agent. libretexts.org

The formation of an enolate from an unsymmetrical ketone like 2-methylcyclohexanone (B44802) can lead to a mixture of products due to the formation of multiple enolates. libretexts.orgmasterorganicchemistry.com However, the use of strong, sterically hindered bases like lithium diisopropylamide (LDA) allows for the kinetic deprotonation at the less substituted α-carbon, offering a degree of regiochemical control. libretexts.orgpressbooks.pub The subsequent SN2 reaction with an appropriate alkyl halide introduces the desired side chain. libretexts.org The stereochemistry of this alkylation is often directed by the tendency of the electrophile to approach from the axial position to maintain a chair-like transition state. chemtube3d.comubc.ca

The Stork enamine alkylation offers a classic and effective method for the α-alkylation of ketones. wikipedia.org In this approach, cyclohexanone is first converted to its pyrrolidine (B122466) enamine. This enamine is sufficiently nucleophilic to react with an activated alkyl halide like bromoacetone (B165879). wikipedia.orgorgsyn.org The reaction proceeds through the attack of the enamine's β-carbon on the electrophilic carbon of bromoacetone, displacing the bromide ion. The resulting iminium salt is then hydrolyzed with dilute aqueous acid to yield the final product, this compound. wikipedia.org This method has been reported to produce the target compound with a yield of 40%. orgsyn.orgthieme-connect.com

ReactantsProductYield (%)Reference
Pyrrolidine enamine of cyclohexanone, BromoacetoneThis compound40 orgsyn.orgthieme-connect.com

Condensation Reactions Utilizing Diketone Precursors

Condensation reactions, particularly those of the Claisen type, are fundamental in the synthesis of β-diketones. nih.govacs.org These reactions involve the acylation of a ketone enolate with an acylating agent, such as an ester or an acid chloride. nih.govacs.org While typically used for 1,3-diketone synthesis, variations of this strategy can be adapted for the preparation of other dicarbonyl compounds. For instance, the reaction of a pre-formed enolate with an appropriate acylating agent can lead to the desired 1,5-diketone structure. The choice of base and reaction conditions is critical to favor C-acylation over competing O-acylation and to prevent self-condensation of the starting ketone. acs.org

Indirect Synthetic Pathways and Precursor Derivatization

Indirect methods involve the synthesis of a precursor molecule that is subsequently transformed into the target compound through one or more chemical modifications. These pathways can offer advantages in terms of stereocontrol or the introduction of specific functional groups.

Oxidative Transformations of Hydroxyl-Functionalized Cyclohexane (B81311) Adducts

An alternative strategy involves the synthesis of a hydroxyl-functionalized precursor, which is then oxidized to the corresponding ketone. For example, 2-(2-hydroxypropyl)cyclohexanone can be synthesized and subsequently oxidized to this compound. researchgate.net This two-step approach allows for the introduction of the side chain in a reduced state, which can sometimes be synthetically more accessible. The final oxidation step can be achieved using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), which is known for its relative mildness and selectivity in oxidizing secondary alcohols to ketones. google.com Other methods, like the Swern or Dess-Martin oxidation, could also be employed for this transformation.

PrecursorReagentProductReference
2-(2-hydroxypropyl)cyclohexanoneOxidizing Agent (e.g., PCC)This compound researchgate.net

Rearrangement Reactions Leading to the Diketone Scaffold

Rearrangement reactions offer a powerful tool for constructing the this compound scaffold. Among these, the Favorskii rearrangement and ring expansion reactions are particularly notable.

The Favorskii rearrangement typically involves the treatment of α-halo ketones with a base to yield carboxylic acid derivatives. wikipedia.orgddugu.ac.in In the case of cyclic α-halo ketones, this reaction leads to ring contraction. wikipedia.org While not a direct route to this compound itself, the underlying principles of cyclopropanone (B1606653) intermediates are relevant in related syntheses. wikipedia.org For instance, a Favorskii-type rearrangement is a key step in the biosynthesis of enterocin, involving a dual oxidation of a 1,3-diketone to a 1,2,3-triketone, which then undergoes cyclization and rearrangement. nih.gov

Ring expansion reactions of cyclic ketones provide another avenue to access larger ring systems that could be precursors or derivatives of the target diketone. researchgate.net The Dowd-Beckwith reaction, for example, facilitates the ring-expansion of cyclic ketones via alkoxy radicals, proving effective for synthesizing medium and large rings. researchgate.net An iron-catalyzed, hydrogen atom transfer (HAT)-initiated radical cascade can lead to the diastereoselective ring expansion of cyclic ketones, yielding valuable multi-substituted products. acs.org Furthermore, the reaction of enamines derived from cyclic ketones with carbenes can also result in ring-expanded products. rsc.org

Catalytic Strategies in this compound Synthesis

Catalysis offers efficient and selective methods for synthesizing this compound and related 1,4-dicarbonyl compounds. These strategies include organocatalysis, metal-catalyzed reactions, and enzymatic transformations.

Organocatalytic Approaches (e.g., Proline-based catalysis)

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and proline-based catalysts are particularly effective in reactions involving ketones and aldehydes. ub.edumdpi.com Proline and its derivatives can catalyze the α-functionalization of ketones through the formation of enamine intermediates. ub.eduresearchgate.net For instance, proline-catalyzed α-hydrazination of cyclohexanone derivatives proceeds with good yields and enantioselectivities. nih.gov

In the context of 1,4-dicarbonyl compounds, organocatalytic methods often employ umpolung strategies, where the normal polarity of a functional group is inverted. nih.gov A visible-light-mediated organocatalytic approach has been developed for the enantioselective conjugate addition of acyl radicals to enals, yielding valuable 1,4-dicarbonyl compounds. researchgate.netrecercat.cat This process utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals, which are then trapped stereoselectively by an enal activated by a chiral amine catalyst. recercat.cat

CatalystReactantsProductYield (%)Enantiomeric Excess (%)Reference
(S)-ProlineCyclohexanone, Dibenzyl azodicarboxylateDibenzyl (S)-1-(2-oxocyclohexyl)hydrazine-1,2-dicarboxylate8595 nih.gov
N-Ts(Sa)-binam-L-prolinamide2-(2-oxopropyl)-2-methyl-cyclohexane-1,3-dioneWieland-Miescher ketone analogue9790 ub.edu
Chiral AmineAcyl-1,4-dihydropyridine, Enal1,4-dicarbonyl compound5197 recercat.cat

This table showcases examples of proline-based and other organocatalytic approaches in the synthesis of related ketone derivatives and 1,4-dicarbonyl compounds.

Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Pd-catalyzed)

Transition metal catalysis, particularly with palladium, provides a versatile platform for the synthesis of 1,4-diketones. researchgate.netchemrxiv.org Oxidative coupling of ketone enolates is a direct method for constructing 1,4-dicarbonyl compounds. thieme-connect.comthieme-connect.com Palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides is a convenient route to functionalized 1,4-diketones. organic-chemistry.org Another palladium-catalyzed method involves the coupling of amides and cyclopropanols to furnish γ-diketones. chemrxiv.org

The Dieckmann cyclization, an intramolecular Claisen condensation of diesters, is a powerful method for preparing cyclic β-keto esters, which can be subsequently alkylated to yield 2-substituted cyclohexanones. libretexts.orgopenstax.org This highlights the utility of cyclization reactions in building the core structure.

Metal CatalystReactantsProduct TypeKey FeaturesReference
PalladiumCyclopropanols, Acyl chlorides1,4-DiketoneConvenient, functionalized products organic-chemistry.org
PalladiumAmides, Cyclopropanolsγ-DiketoneAvoids stoichiometric organometallic reagents chemrxiv.org
Copper(II) acetoacetonateKetone-derived lithium enolatesSymmetrical 1,4-diketonesCatalytic, uses molecular oxygen thieme-connect.com

This table summarizes various metal-catalyzed reactions for the synthesis of 1,4-diketones.

Enzymatic or Microbial Transformations for Selective Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of complex molecules. tudelft.nl Enzymes and microorganisms can perform transformations with high chemo-, regio-, and stereoselectivity. While direct enzymatic synthesis of this compound is not widely reported, related transformations highlight the potential of this approach.

Microbial transformations of cyclic ketones are well-documented. For example, fungi like Macrophomia phaseolina can transform sesquiterpenoid ketones into hydroxylated derivatives. ruh.ac.lk Similarly, various microorganisms can reduce cyclic and heterocyclic ketones to chiral alcohols with high enantiomeric excess. Cyclohexanone monooxygenase (CHMO) is an enzyme used for the kinetic resolution of cyclic ketones bearing α-quaternary stereocenters through Baeyer-Villiger oxidation. Transaminases are another class of enzymes used for the synthesis of chiral amines from cyclic ketones. nih.govunibe.ch

BiocatalystSubstrateProductKey OutcomeReference
Erwinia carotovoraN-Boc-3-pyrrolidinone(S)-N-Boc-3-pyrrolidinol87% yield, 99% ee
Cyclohexanone monooxygenase (CHMO)Racemic cyclic ketones with α-quaternary stereocentersEnantiomerically enriched lactones and ketonesEfficient kinetic resolution, up to >99% ee
Halomonas elongata transaminaseTetrahydrofuran-3-one(S)-Tetrahydrofuran-3-amine94-99% molar conversion nih.govunibe.ch

This table illustrates the application of biocatalysts in the transformation of cyclic ketones, demonstrating the potential for selective synthesis.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste and energy consumption. imist.mavapourtec.com

Atom-Economical Processes and Reduced Waste Generation

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of all reactant atoms into the final product. acs.orgmygreenlab.org Catalytic processes, by their nature, are often more atom-economical than stoichiometric reactions. acs.org For example, catalytic ring expansion methods that use a catalytic amount of base are superior to those requiring stoichiometric amounts. bohrium.com

The reduction of waste is another key goal. vapourtec.com This can be achieved by minimizing the use of protecting groups and auxiliary substances like solvents. acs.org The development of solvent-free reaction conditions, as seen in some organocatalytic aldol reactions, is a significant step towards greener synthesis. mdpi.com Furthermore, using water as a solvent, when feasible, is an environmentally benign choice. imist.mabohrium.com The use of catalysts also helps in reducing energy requirements by allowing reactions to proceed under milder conditions. acs.org

Solvent-Free or Alternative Solvent Reaction Systems

The development of synthetic methodologies that minimize or eliminate the use of conventional volatile organic solvents is a cornerstone of green chemistry. For the synthesis of this compound and its derivatives, several approaches have been explored that utilize solvent-free conditions or employ alternative, more environmentally benign solvent systems. These methods often lead to improved reaction efficiency, easier product isolation, and a reduced environmental footprint.

Solvent-free reaction conditions represent an ideal approach from a green chemistry perspective. One notable example is the intramolecular aldol condensation for the synthesis of a derivative, 3,5,5-trimethyl-2-(2-oxopropyl)cyclopent-2-enone, which can be achieved without any solvent. nih.gov This reaction is effectively promoted by solid base catalysts.

Detailed research findings have shown that among various catalysts, MgAl-hydrotalcite (MgAl-HT) provides the best performance for this solvent-free condensation. nih.gov Under optimized conditions, this method can achieve high conversion rates and excellent product yields. nih.gov

Table 1: Solvent-Free Intramolecular Aldol Condensation using MgAl-HT Catalyst. nih.gov

CatalystTemperature (K)Time (h)Conversion (%)Carbon Yield (%)Selectivity (%)
MgAl-HT423695.194.499.2

Another significant advancement in solvent-free synthesis involves the use of organocatalysts, such as BINAM-prolinamides, for aldol reactions between ketones and isatins to produce related heterocyclic structures. mdpi.com These reactions can proceed without a solvent, often using the ketone reactant in excess to serve as the reaction medium. mdpi.com This methodology is notable for its high diastereo- and enantioselectivities. mdpi.com For instance, the reaction between N-benzyl isatin (B1672199) and acetone (B3395972) catalyzed by N-tosyl BINAM-L-prolinamide achieves a 90% enantiomeric excess (ee). mdpi.com Furthermore, silica-supported catalysts have been developed for these solvent-free reactions, allowing for easy recovery and reuse of the catalyst for multiple cycles without a significant loss in performance. mdpi.com

In the realm of alternative solvents, Dimethyl Sulfoxide (DMSO) has been utilized as a more practical alternative to liquid ammonia (B1221849) for photostimulated SRN1 reactions to produce ε-oxo acids, which are structurally related to this compound. semanticscholar.org This approach allows for a one-pot synthesis strategy. semanticscholar.org

Ionic liquids (ILs) have also emerged as versatile alternative reaction media and catalysts for the synthesis of related cycloalkanone derivatives. acs.orgchemmethod.com These compounds are salts that are liquid at low temperatures (<100 °C) and possess desirable properties such as low vapor pressure, high thermal stability, and non-flammability. acs.org Brønsted acidic ionic liquids, for example, can catalyze cross-aldol condensation reactions under solvent-free conditions at elevated temperatures. chemmethod.com

Table 2: Ionic Liquid-Catalyzed Synthesis of α,αʹ-bis(arylidene)cycloalkanones. chemmethod.com

CatalystReactantsConditions
[pyridine–SO3H]ClCycloalkanone, Aldehyde80 °C, solvent-free

Research has also demonstrated the use of ionic liquids like [Hnmp]HSO4 as catalysts in three-component reactions to synthesize complex heterocyclic systems under solvent-free conditions at 110 °C. acs.org

Microwave-assisted synthesis is another technique that is often employed under solvent-free conditions to accelerate reaction rates and improve yields for the preparation of heterocyclic derivatives. researchgate.net Similarly, mechanochemistry, which involves reactions induced by mechanical force in the absence of bulk solvents, offers a green alternative for the synthesis of complex molecules. researchgate.net

Reactivity Profiles and Mechanistic Pathways of 2 2 Oxopropyl Cyclohexanone

Alpha-Carbon Reactivity and Enolization Chemistry

The presence of hydrogen atoms on the carbons alpha (adjacent) to the two carbonyl groups makes these positions the primary sites for enolate formation, which is central to many of the compound's characteristic reactions.

2-(2-Oxopropyl)cyclohexanone possesses three distinct sets of acidic α-hydrogens, leading to the possibility of forming different enolates. The specific enolate generated, and thus the outcome of subsequent alkylation or acylation reactions, can be controlled by the reaction conditions. This selective reaction at a specific position is known as regioselectivity.

Under conditions of kinetic control, which typically involve a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, the most accessible, least sterically hindered proton is removed fastest. stackexchange.comlibretexts.org For this compound, this would be the protons on the methyl group of the side chain. Conversely, under thermodynamic control, using a weaker base like sodium ethoxide at higher temperatures, the various possible enolates can equilibrate. stackexchange.com The most stable, more highly substituted enolate will predominate, which in this case is the enolate formed at the more substituted α-carbon of the cyclohexanone (B45756) ring. libretexts.orglibretexts.org

Enolates are powerful nucleophiles that readily react with alkyl halides in SN2-type reactions to form a new carbon-carbon bond. libretexts.org This alkylation is a cornerstone of synthetic chemistry, allowing for the construction of more complex molecular frameworks. ubc.ca An alternative to direct alkylation involves the use of enamines, formed by reacting the ketone with a secondary amine. These enamines can also be alkylated regioselectively. orgsyn.org

Table 1: Conditions for Regioselective Enolate Formation and Alkylation

Control Type Reaction Conditions Predominant Enolate Formed Subsequent Alkylation Site
Kinetic Lithium diisopropylamide (LDA), -78 °C Less substituted enolate α-carbon of the propyl side chain

| Thermodynamic | Sodium ethoxide (NaOEt), >25 °C | More substituted enolate | α-carbon (C2) of the cyclohexanone ring |

As a diketone, this compound can undergo both intermolecular and intramolecular aldol (B89426) reactions. In an intermolecular reaction, the enolate of one molecule attacks the carbonyl group of a second molecule. vaia.com

More significantly, the compound's structure as a 1,5-diketone makes it an ideal substrate for intramolecular aldol condensation. libretexts.org In this reaction, the molecule reacts with itself. An enolate formed at one of the α-carbons attacks the other carbonyl group within the same molecule, leading to a cyclization reaction. libretexts.org This process is highly favorable when it results in the formation of stable five- or six-membered rings. libretexts.org The intramolecular aldol condensation of this compound yields a six-membered ring, resulting in a bicyclic α,β-unsaturated ketone. This transformation is a key step in the widely used Robinson annulation sequence. oup.com

Table 2: Intramolecular Aldol Condensation of this compound

Reactant Reaction Type Conditions Major Product

Like most carbonyl compounds with α-hydrogens, this compound exists in a dynamic equilibrium with its constitutional isomers known as enols. masterorganicchemistry.com This equilibrium is called keto-enol tautomerism. masterorganicchemistry.comlibretexts.org The keto form is generally more stable and thus predominates, largely due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org

The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.orgfiveable.me

Base-catalyzed: A base removes an α-hydrogen to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org

Acid-catalyzed: The carbonyl oxygen is protonated, making the α-hydrogens more acidic. A weak base (like the solvent) can then remove an α-hydrogen to form the enol. fiveable.me

For an asymmetrical ketone like this compound, multiple enol tautomers are possible. The equilibrium will favor the enol tautomer that results in the most stable (i.e., most substituted) carbon-carbon double bond. libretexts.org Therefore, the enol formed within the cyclohexanone ring at the C1-C2 position is generally more stable than the enols involving the exocyclic propyl group.

Aldol and Related Condensation Reactions (Intermolecular and Intramolecular)

Carbonyl Group Transformations

The two electrophilic carbonyl carbons in this compound are susceptible to attack by a variety of nucleophiles, and the ketone functional groups can undergo both reduction and oxidation.

The carbonyl groups of this compound react with nitrogen-based nucleophiles like primary amines and hydrazines to form imines and hydrazones, respectively. smolecule.com These condensation reactions are fundamental in organic synthesis. For instance, reaction with hydrazine (B178648) hydrate (B1144303) is the first step in the Wolff-Kishner reduction, a method for deoxygenating a ketone. grafiati.com The reaction of α,β-unsaturated ketones with hydrazine can also be a pathway to synthesizing pyrazole (B372694) derivatives. ekb.eg

Modern organocatalytic methods, such as those using proline, can facilitate the enantioselective addition of amines to ketones. mdpi.com The addition of various nucleophiles to ketone precursors is also a key strategy for preparing substituted succinimide (B58015) compounds, which are important in medicinal chemistry. mdpi.comua.es

Table 3: Nucleophilic Condensation Reactions

Nucleophile Product Type
Primary Amine (R-NH₂) Imine
Hydrazine (H₂N-NH₂) Hydrazone
Hydroxylamine (H₂N-OH) Oxime

The ketone functionalities of this compound can be reduced to alcohols. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert one or both carbonyl groups into hydroxyl groups, yielding the corresponding alcohol or diol. smolecule.com The stereochemical outcome of the reduction of the cyclohexanone ring is influenced by factors like steric hindrance, which generally favors nucleophilic attack from the equatorial direction. researchgate.net

Conversely, the corresponding alcohol, 2-(2-hydroxypropyl)cyclohexanone, can be oxidized to produce this compound. researchgate.net This type of oxidation is a common synthetic step. More forceful oxidation can lead to cleavage of the carbon-carbon bonds within the molecule. For example, oxidation with chromium trioxide has been used to cleave 2-alkylcyclohexanones to form keto carboxylic acids. researchgate.net In some cases, oxidative C-C bond cleavage can occur under surprisingly mild conditions, such as the reaction of related β-keto amides with certain reagents to yield dihaloacetamides. beilstein-journals.org

Cyclization Reactions and Annulation Chemistry

Intramolecular Cyclizations to Form Fused Ring Systems

This compound is a dicarbonyl compound capable of undergoing intramolecular reactions to form fused ring systems. libretexts.orglibretexts.org These reactions are driven by the close proximity of the two carbonyl groups within the same molecule, which increases the rate of intramolecular cyclization compared to intermolecular reactions. libretexts.orglibretexts.org The formation of five- or six-membered rings is generally favored due to their enhanced thermodynamic stability and reduced ring strain. libretexts.orglibretexts.org

A key example of this is the intramolecular aldol condensation. pw.live In this reaction, a base abstracts an alpha-hydrogen to form an enolate, which then acts as a nucleophile, attacking the other carbonyl carbon. pw.liveyoutube.com This process leads to the formation of a new carbon-carbon bond and a cyclic product. youtube.com For instance, the intramolecular aldol condensation of 1,4-diketones like 2,5-hexanedione (B30556) exclusively yields the five-membered ring product, 3-methyl-2-cyclopentenone. libretexts.org Similarly, 1,5-diketones such as 2,6-heptanedione (B80457) cyclize to form the six-membered ring product, 3-methyl-2-cyclohexenone. libretexts.orglibretexts.org The reversibility of the aldol condensation mechanism ensures that the most thermodynamically stable product is predominantly formed. libretexts.orglibretexts.org

The study of the kinetics and equilibrium of intramolecular aldol condensations, including for compounds like 2-(2-oxopropyl)benzaldehyde, has provided insights into the predictability of these reactions. acs.org Research has shown that the rate constants for these intramolecular reactions can be predicted from the reaction's energetics. acs.org

The formation of fused ring systems is a critical strategy in the synthesis of complex natural products. core.ac.uk Various methods, including acid-catalyzed intramolecular reactions and cycloadditions, are employed to construct these intricate molecular architectures. researchgate.netdiva-portal.org

Table 1: Examples of Intramolecular Cyclization Products

Starting MaterialProduct(s)Ring Size(s) Formed
2,5-Hexanedione3-Methyl-2-cyclopentenone5-membered
2,6-Heptanedione3-Methyl-2-cyclohexenone6-membered
1,4-DiketonesFive-membered ring products5-membered
1,5-DiketonesSix-membered ring products6-membered

Role in Robinson Annulation and Related Polyketone Cyclizations

This compound is a key intermediate in the Robinson annulation, a powerful ring-forming reaction in organic synthesis. wikipedia.orgchemistnotes.com This reaction, discovered by Robert Robinson in 1935, creates a six-membered ring by combining a ketone and a methyl vinyl ketone through a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgchemistnotes.com It is a fundamental method for constructing fused ring systems, which are common structural motifs in many natural products like steroids and terpenes. wikipedia.orgchemistnotes.com

The classic example involving a precursor to this compound is the synthesis of the Wieland-Miescher ketone. wikipedia.orguni.edu This reaction starts with the Michael addition of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone, which forms the triketone intermediate, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione. uni.edu This intermediate, which is structurally related to this compound, then undergoes an intramolecular aldol condensation to yield the bicyclic Wieland-Miescher ketone. wikipedia.orguni.edu The Wieland-Miescher ketone is a versatile building block for the synthesis of over 50 natural products. wikipedia.org

The Robinson annulation has been instrumental in the total synthesis of complex molecules, including cholesterol and the anticancer drug Taxol. chemistnotes.comwikipedia.org The efficiency and stereoselectivity of the reaction can be influenced by the choice of catalysts and reaction conditions. For example, the use of L-proline as an organocatalyst can lead to an enantioselective synthesis of the Wieland-Miescher ketone. wikipedia.org

Polyketide cyclizations represent another area where similar mechanistic principles apply. These biosynthetic pathways involve the folding and cyclization of linear polyketone chains to generate a vast array of structurally diverse natural products. nih.gov The cyclization patterns are controlled by enzymes, leading to specific polycyclic skeletons. nih.gov

Table 2: Key Reactions in the Synthesis of Wieland-Miescher Ketone

Reaction StepReactantsProduct
Michael Addition2-Methyl-1,3-cyclohexanedione + Methyl vinyl ketone2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione
Intramolecular Aldol Condensation2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedioneWieland-Miescher ketone

Rearrangement Pathways and Isomerization Dynamics

The structural framework of this compound allows for various rearrangement and isomerization pathways, primarily governed by the principles of keto-enol tautomerism and other rearrangement reactions common to ketones.

Keto-enol tautomerism is a fundamental equilibrium between a ketone (keto form) and an enol (an alkene-alcohol). fiveable.memasterorganicchemistry.com This process involves the migration of a proton and the rearrangement of bonding electrons. fiveable.me For an asymmetrical ketone like this compound, multiple enol tautomers are possible. The stability of these enol forms is influenced by factors such as alkyl substitution and conjugation. libretexts.org The keto form is generally more stable due to the stronger C=O double bond compared to the C=C double bond. libretexts.org The tautomerization can be catalyzed by either acid or base. libretexts.org

Rearrangement reactions, such as the Favorskii rearrangement, can occur under specific conditions. The Favorskii rearrangement involves the conversion of a ketone with an alpha-halo group to a carboxylic acid derivative, but related transformations can be envisioned for diketones. doi.org Other rearrangements applicable to ketones include the Baeyer-Villiger oxidation, which converts a ketone to an ester, and the Beckmann rearrangement, which transforms an oxime into an amide. wiley-vch.dewikipedia.org While not directly reactions of this compound itself without prior functionalization, these illustrate the potential rearrangement pathways accessible from ketone functionalities.

Isomerization of the double bond can also occur in related unsaturated systems. For example, in the synthesis of Wieland-Miescher ketone analogues, double-bond isomerization is a potential step. The specific conditions of a reaction, including the catalyst and solvent, can influence the position of double bonds and the stereochemistry of the final product.

Strategic Utility of 2 2 Oxopropyl Cyclohexanone in Complex Organic Synthesis

Construction of Polycyclic Carbon Skeletonsrsc.orgechemi.com

The arrangement of the two ketone groups within 2-(2-oxopropyl)cyclohexanone is ideal for intramolecular reactions that forge new carbon-carbon bonds, leading to the formation of fused ring systems. This capability is particularly exploited in the synthesis of decalin and perhydroindene frameworks, which are core structures in many biologically significant molecules, including steroids and terpenes.

The synthesis of decalin (perhydronaphthalene) ring systems from this compound and its analogues is a classic application of intramolecular aldol (B89426) condensation. Under basic or acidic conditions, the enolate of one ketone can attack the carbonyl carbon of the other, leading to a bicyclic intermediate that readily dehydrates to form a fused enone system. This process, a type of intramolecular Robinson annulation, is a powerful method for creating the characteristic six-membered fused ring structure of decalin.

Recent advancements have focused on controlling the stereochemistry of these cyclizations. Organocatalytic methods, for instance, have been developed to achieve high diastereoselectivity and enantioselectivity in the formation of decalin derivatives. acs.orgnih.gov In one approach, a sequential organocatalytic protocol starting from cyclohexanone (B45756) can be employed to generate complex spiro-decalin oxindoles with excellent stereocontrol. acs.org Another strategy involves a stereoselective catalyst-controlled intramolecular Michael addition to form a trans-cyclohexane intermediate, which then undergoes a second, substrate-controlled Michael addition to furnish the desired decalin ring system in high yield. nih.gov These methods highlight the importance of the substituted cyclohexanone framework in assembling polycyclic structures. acs.orgnih.gov The perhydroindene skeleton, a fused five- and six-membered ring system, can also be accessed from related ketone precursors using similar cyclization logic. jst.go.jp

Table 1: Representative Conditions for Decalin Synthesis
Starting Material TypeReaction TypeCatalyst/ReagentKey OutcomeReference
Substituted Cyclohexanone PrecursorIntramolecular Michael AdditionPotassium tert-butoxideForms decalin ring via second cyclization. nih.gov
Cyclohexanone, Nitrostyrene, AlkylideneoxindoleSequential Organocatalytic Michael–Domino Michael/AldolPyrrolidine-based organocatalyst and DBUYields functionalized spiro-decalin oxindoles with high stereoselectivity. acs.org

The structural motif of this compound is a key component in the retrosynthetic analysis of numerous complex natural products. Its ability to form polycyclic and heterocyclic structures makes it an invaluable starting point or intermediate in total synthesis.

Jasmonoids are a class of plant hormones characterized by a cyclopentanone (B42830) core with two side chains. While the final products contain a five-membered ring, the synthetic strategies often involve intermediates with structural similarities to this compound. For example, the synthesis of Magnolione®, a fragrant cyclopentanone derivative, involves the creation of a (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone intermediate. researchgate.net The synthesis of methyl jasmonate, another key jasmonoid, can proceed through a Diels-Alder reaction to create a functionalized six-membered ring, which is then oxidatively cleaved to form the target cyclopentanone with the required side chains. researchgate.net These syntheses underscore the utility of the oxopropyl-cycloalkanone framework as a fundamental building block for accessing the core structure of jasmonoid analogues. researchgate.netresearchgate.net

The 2-(2-oxopropyl)cycloalkanone unit appears in intermediates for the laboratory synthesis of analogues of complex natural products. In the total synthesis of the potent insect antifeedant azadirachtin, a convergent approach utilizes a decalin ketone fragment, which is united with another piece before a series of transformations constructs the complex polycyclic core. researchgate.net The synthesis of certain polyketide natural products has also employed intermediates like methyl 2-(3-(benzyloxy)-2-oxopropyl)-4,6-dimethoxybenzoate, showcasing the recurrence of this structural motif. uni-muenchen.de Furthermore, compounds related to this compound, such as acetate (B1210297), 2-cyclohexenyl-3-[1-(2-oxopropyl)ethenyl]-2,4,4-trimethyl, have been identified in studies of sesquiterpene biosynthesis, suggesting that this structural unit is relevant in natural biosynthetic pathways. maxapress.com

Application in Natural Product Total Synthesis as a Building Block

Precursor for Jasmonoid Analogues

Precursor for Heterocyclic Compound Synthesis

The 1,4-dicarbonyl structure of this compound is a classical precursor for the synthesis of five- and six-membered heterocyclic compounds containing oxygen, nitrogen, or sulfur.

The synthesis of furan (B31954) derivatives from this compound can be achieved via the Paal-Knorr synthesis. This reaction involves the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-diketone to furnish a substituted tetrahydrofuran, which can be further transformed.

Pyran derivatives can also be synthesized from cyclohexanone-based starting materials. For instance, base-mediated annulation reactions can produce cyclohexane-fused pyran derivatives. rsc.org In other methods, cyclohexanone can act as a carbon nucleophile, reacting with α,β-unsaturated ketones in the presence of a base catalyst to yield 1,5-diketone intermediates, which can then be cyclized to form pyran or pyridine (B92270) heterocycles. ekb.eg The reaction of chalcones with cyclohexanone in the presence of ammonium (B1175870) acetate can lead to fused pyridine systems, while reaction with other active methylene (B1212753) compounds like malononitrile (B47326) can yield pyran derivatives. mdpi.com

Table 2: Synthesis of Furan and Pyran Derivatives
Starting MaterialReagent(s)Product TypeKey ConditionReference
Cyclohexanoneα,β-Unsaturated Ketone, Base1,5-Diketone (Pyran precursor)Base-catalyzed Michael addition ekb.eg
Chalcone, CyclohexanoneAmmonium Acetate, Acetic AcidFused PyridineBoiling glacial acetic acid mdpi.com
Bisallenones/BisalkynonesNa₂SCyclohexanone-fused PyranAerobic conditions, oxidative cyclization rsc.org
2,6-bis(furan-2-ylmethylidene) cyclohexanone2-cyanoethanethioamideFuran-substituted quinolineReaction followed by cyclization and auto-oxidation worldresearchersassociations.com

Pyrrole (B145914) and Pyridine Scaffold Construction

The construction of five- and six-membered nitrogen-containing heterocycles, such as pyrroles and pyridines, is a cornerstone of synthetic organic chemistry due to their prevalence in natural products and pharmaceuticals. beilstein-journals.orgrrbdavc.org this compound and its derivatives are effective precursors for these scaffolds, primarily through condensation reactions with amines.

The most prominent application of this compound in this context is the Paal-Knorr pyrrole synthesis. unam.mx This method involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) in an acidic medium to generate the pyrrole ring. unam.mxresearchgate.net For instance, 5,5-dimethyl-4-(2-oxopropyl)cyclohexane-1,3-dione, a derivative of the title compound, reacts with various para-substituted anilines in refluxing glacial acetic acid to yield the corresponding 4,5,6,7-tetrahydroindole-6-one derivatives. unam.mx This transformation proceeds through the initial formation of enamines at both carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrrole ring fused to the cyclohexane (B81311) core. unam.mxmetu.edu.tr These tetrahydroindolones are themselves valuable intermediates for more complex structures. unam.mxresearchgate.netmetu.edu.tr

The general scheme for the Paal-Knorr synthesis of tetrahydroindoles from a this compound derivative is presented below.

Reactant 1Reactant 2ConditionsProduct
5,5-dimethyl-4-(2-oxopropyl)cyclohexane-1,3-dionep-R-anilineGlacial acetic acid, reflux1-(4-R-phenyl)-2-4,4-trimethyl-4,5-dihydro-1H-indol-6(7H)-one
This table is based on the general procedure described in the literature. unam.mx

While direct examples of pyridine synthesis from this compound are less specifically documented in the provided sources, the general strategies for pyridine construction, such as the Hantzsch synthesis, often rely on β-dicarbonyl compounds, aldehydes, and an ammonia source. rrbdavc.org The structural motifs within this compound could potentially be adapted for such cyclocondensation reactions to form pyridine-based architectures.

Indole (B1671886) and Isoindolinone Derivatives

Beyond the fused pyrrole system of tetrahydroindoles, this compound is a key starting material for constructing other significant nitrogen-containing heterocycles like indoles and isoindolinones. rsc.orgderpharmachemica.com

The synthesis of 2- and 3-substituted indoles can be achieved from 1,4-diketones such as this compound. thieme-connect.dethieme-connect.com One reported method utilizes a catalytic amount of palladium on carbon (Pd/C) with 1-octene (B94956) acting as a hydrogen acceptor. thieme-connect.dethieme-connect.com This process is believed to proceed through an initial intramolecular condensation to form a dihydropyrrole intermediate, which then undergoes aromatization to the indole structure. The method provides a pathway to various substituted indoles, which are significant structures in medicinal chemistry. thieme-connect.deresearchgate.net

The synthesis of isoindolinone derivatives, particularly those substituted at the 3-position with an oxopropyl group, has been effectively demonstrated using multicomponent reactions. A copper-catalyzed cascade cyclization involving 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts produces a range of 3-(2-oxopropyl)-2-arylisoindolinones in moderate to good yields. researchgate.net Another approach involves a three-component reaction of 2-formylbenzoates, primary amines, and ketones like this compound, proceeding through a Mannich/lactamization sequence. beilstein-journals.org These methods highlight the utility of the ketone functionality in building the complex isoindolinone core. researchgate.netbeilstein-journals.orgnii.ac.jp

A summary of a copper-catalyzed synthesis is shown below:

Reactant 1Reactant 2Reactant 3CatalystProductYield
2-FormylbenzonitrilePhenylacetyleneDiaryliodonium saltCu(OTf)₂3-(2-Oxopropyl)-2-arylisoindolinoneModerate to Good
Data synthesized from a study on three-component reactions. researchgate.net

Development of Chiral Architectures

The creation of molecules with defined three-dimensional stereochemistry is a central goal of modern organic synthesis. This compound and its analogs serve as prochiral substrates for the development of complex chiral architectures, enabling the synthesis of enantiomerically pure or enriched products. rrscientific.com

Asymmetric Transformations and Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This compound derivatives have been employed in several key asymmetric transformations.

One notable application is in the enantioselective synthesis of hydrindenone systems, which are important intermediates for natural product synthesis. mdpi.comresearchgate.net For example, an asymmetric synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione was achieved using Meyers' bicyclic lactam methodology. mdpi.comresearchgate.net In this multi-step process, a chiral bicyclic lactam is first alkylated and then subjected to reductive intramolecular alkylation, generating a chiral 1,4-diketone derivative, (2S)-2-Methyl-4-(1-methylethylidene)-2-(2-oxopropyl)cyclohexanone. mdpi.com This intermediate then undergoes an intramolecular aldol reaction to form the final chiral hydrindenone product. mdpi.com

Organocatalysis has also been used to achieve high enantioselectivity in reactions involving derivatives of this compound. ub.edu The organocatalyzed synthesis of the Wieland-Miescher ketone, a classic benchmark in asymmetric synthesis, was investigated using 2-(2-oxopropyl)-2-methyl-cyclohexane-1,3-dione as the substrate. ub.edu The use of N-sulfonyl-binamprolinamide catalysts was shown to provide the product with high enantioselectivity, with the catalyst controlling the stereochemical outcome and a carboxylic acid co-catalyst facilitating proton transfer steps. ub.edu

The table below summarizes the effect of different organocatalysts on the enantioselectivity of the intramolecular cyclization of 2-(2-oxopropyl)-2-methyl-cyclohexane-1,3-dione.

CatalystSulfonamide GroupEnantiomeric Excess (ee)
Catalyst 3TosylBase value
Catalyst 5Binaphthyl+4% increase vs. Tosyl
Catalyst 7Methyl-4% decrease vs. Tosyl
This table illustrates the impact of catalyst structure on enantioselectivity as reported in the literature. ub.edu

These examples demonstrate that the this compound framework is amenable to established asymmetric methodologies, including chiral auxiliaries and organocatalysis, to produce valuable chiral building blocks. thieme-connect.comznaturforsch.comresearchgate.net

Diastereoselective Control in Reactions

In molecules with multiple stereocenters, diastereoselective reactions control the relative configuration between them. The cyclohexane ring and the appended oxopropyl side chain of this compound provide a template for introducing new stereocenters with a high degree of diastereocontrol.

For instance, in the synthesis of chiral hydrindenones mentioned previously, the alkylation of a chiral bicyclic lactam to introduce the methyl group resulted in a 9:1 mixture of diastereomers, showcasing inherent diastereoselectivity in the reaction. mdpi.com Furthermore, the addition of nucleophiles to related cyclic ketones often shows high diastereoselectivity. The addition of a Grignard reagent to a (2-oxocyclohexyl)phosphonate, a structurally analogous compound, resulted in a hydroxy phosphonate (B1237965) with the new hydroxyl and existing phosphonate groups in a cis geometry as the major isomer, with a diastereomeric ratio of 95:5. frontiersin.org

Cascade reactions starting from related structures have also been shown to proceed with excellent diastereoselectivity. A cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates was used to synthesize highly functionalized cyclohexanones with complete diastereoselectivity in most cases. beilstein-journals.org While not directly using this compound, this work illustrates how the cyclohexanone skeleton can direct the stereochemical outcome of complex transformations. beilstein-journals.org The stereochemistry of the enolate formed after the initial Michael addition dictates the facial selectivity of the subsequent intramolecular cyclization, leading to a single diastereomer. beilstein-journals.org Such principles of stereochemical control are broadly applicable to reactions involving the this compound scaffold. rrscientific.com

Advanced Spectroscopic and Mechanistic Elucidation of 2 2 Oxopropyl Cyclohexanone and Its Reactions

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

High-resolution NMR spectroscopy is a powerful tool for the detailed structural analysis of 2-(2-oxopropyl)cyclohexanone in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for the elucidation of its structure and dynamic behavior.

The cyclohexanone (B45756) ring of this compound can exist in different conformations, with the chair form being the most stable. qiboch.com The substituents on the ring can adopt either axial or equatorial positions, leading to different conformational isomers. The relative populations of these conformers can be determined by analyzing the coupling constants in the ¹H NMR spectrum. rsc.org For instance, the coupling constant between adjacent axial protons is typically larger than that between axial-equatorial or equatorial-equatorial protons. rsc.org

Furthermore, this compound, being a 1,3-dicarbonyl compound, has the potential to exhibit keto-enol tautomerism. NMR spectroscopy is an excellent method to study this equilibrium. nih.gov The presence of both keto and enol forms would be indicated by distinct sets of signals in the NMR spectrum. However, for many simple β-diketones, the keto form is the predominant species in solution. unifr.ch The specific solvent used can also influence the position of the tautomeric equilibrium.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm) Multiplicity
CH3 2.15 s
CH2 (side chain) 2.75 d
CH (ring) 3.0 m
CH2 (ring, various) 1.6 - 2.4 m

This table is based on general principles of NMR spectroscopy and data for similar structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
C=O (side chain) ~208
C=O (ring) ~212
CH (ring) ~50
CH3 ~30
CH2 (side chain) ~48
CH2 (ring, various) 25 - 42

This table is based on general principles of NMR spectroscopy and data for similar structures like 2-methyl-2-(2-oxopropyl) cyclohexanone. researchgate.net

NMR spectroscopy is invaluable for identifying the products of reactions involving this compound and for detecting transient intermediates. For example, in base-catalyzed intramolecular aldol (B89426) reactions, NMR can be used to follow the disappearance of the starting material and the appearance of new signals corresponding to the cyclized product. acs.org In a study of the conversion of 2-alkyl-2-(2-oxopropyl)cyclopentane-1,3-diones, ¹H NMR monitoring allowed for the observation of a key intermediate, a 2-acetylcyclohexan-1,4-dione, which confirmed a specific reaction mechanism involving ring enlargement. acs.org Similarly, the formation of various heterocyclic compounds from reactions of this compound derivatives can be confirmed by detailed analysis of their ¹H and ¹³C NMR spectra. worldresearchersassociations.com

Conformational Analysis and Tautomeric Studies

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and its reaction products. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures.

GC-MS analysis of this compound reveals a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak (M+) would be observed at m/z 154, corresponding to its molecular weight. nih.gov Common fragments would likely arise from the cleavage of the side chain and the cyclohexanone ring. nih.gov For instance, a prominent peak at m/z 43 is often observed for compounds containing an acetyl group. nih.gov

In reaction monitoring, MS can be used to track the formation of products and byproducts in real-time. This is particularly useful for optimizing reaction conditions and for identifying unstable intermediates. For instance, in smog chamber studies, HPLC combined with multiple mass spectrometry (MSn) has been used to elucidate the structures of complex reaction products of carbonyl compounds. researchgate.net Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed depending on the polarity and thermal stability of the analytes. researchgate.net

Table 3: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol nih.gov
Exact Mass 154.099379685 Da nih.gov
Common MS Fragments (m/z) 43, 55, 97 nih.gov

Data sourced from PubChem. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characterization

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups. The C=O stretching frequency for a cyclohexanone is typically around 1715 cm⁻¹. qiboch.com The acetyl group's carbonyl stretch would appear at a similar frequency. The exact positions of these bands can be influenced by the molecular conformation and intermolecular interactions. Other characteristic peaks include those for C-H stretching and bending vibrations. sci-hub.se

Raman spectroscopy can also be used to identify the functional groups in this compound. thermofisher.com While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The C=O stretch is also observable in the Raman spectrum. The combination of IR and Raman data can provide a more complete picture of the vibrational properties of the molecule. spectrabase.com

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (ketone) Stretch ~1715 qiboch.com
C-H (sp³) Stretch 2850-3000
CH₂ Bend (scissoring) ~1465

This table is based on general principles of IR spectroscopy and data for cyclohexanone. qiboch.com

X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structural Information

While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography of its solid derivatives can provide definitive information about its three-dimensional structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular conformation.

For example, the crystal structures of various nor-polyprenylated acylphloroglucinols, which contain a cyclohexanone core, have been determined using X-ray diffraction. researchgate.net These studies provide valuable insights into the preferred conformations of the cyclohexanone ring and the spatial arrangement of its substituents. researchgate.net Similarly, the crystal structures of adamantyl-based ester derivatives, some of which are synthesized from 2-oxopropyl benzoate (B1203000) derivatives, have been elucidated, revealing details about their conformation and crystal packing. mdpi.com

In-situ Spectroscopic Methods for Real-time Reaction Pathway Monitoring

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable data on reaction kinetics, mechanisms, and the formation of transient species.

Techniques like in-situ NMR and IR spectroscopy can be employed to follow the progress of reactions involving this compound. springernature.comresearchgate.net For example, ultrafast 2D NMR methods have been developed to monitor organic reactions in real-time, enabling the identification of unstable intermediates and providing insights into the reaction mechanism. researchgate.net In-situ IR spectroscopy can track the changes in the concentrations of reactants and products by monitoring the intensity of their characteristic vibrational bands. springernature.com These methods are particularly powerful for understanding complex reaction networks and for optimizing reaction conditions to favor the desired product. The use of in-situ fluorescence spectroscopy has also been demonstrated for monitoring solid-state reactions, which could be applicable to certain reactions of this compound or its derivatives. springernature.com

Theoretical and Computational Investigations of 2 2 Oxopropyl Cyclohexanone

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 2-(2-oxopropyl)cyclohexanone at the molecular level.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this analysis, as they represent the molecule's electron-donating and electron-accepting capabilities, respectively. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. researchgate.net

Computational studies, often employing methods like Density Functional Theory (DFT), can determine the energies and shapes of these frontier orbitals. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized around the oxygen atoms of the carbonyl groups, which are the most electron-rich regions. Conversely, the LUMO is likely centered on the carbon atoms of the carbonyl groups, indicating these are the most electrophilic sites. The HOMO-LUMO gap provides a quantitative measure of the energy required to excite an electron from the ground state, influencing the molecule's reactivity in various chemical reactions.

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is needed for electronic transitions. This analysis is fundamental in understanding how this compound will interact with other reagents. For instance, in a reaction with a nucleophile, the nucleophile's HOMO will interact with the LUMO of the cyclohexanone (B45756) derivative. Conversely, in a reaction with an electrophile, the electrophile's LUMO will interact with the HOMO of this compound.

Table 1: Computed Properties of this compound

Property Value Source
Molecular Weight 154.21 g/mol nih.gov
Exact Mass 154.099379685 Da nih.gov
XLogP3 0.6 echemi.com
Hydrogen Bond Acceptor Count 2 echemi.com
Rotatable Bond Count 2 echemi.com
Topological Polar Surface Area 34.1 Ų nih.govechemi.com

Electrostatic potential (ESP) maps offer a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. numberanalytics.com These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. numberanalytics.com

For this compound, the ESP map would show negative potential (typically colored red) around the oxygen atoms of the two carbonyl groups, indicating these are areas with a high electron density and are susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be observed around the hydrogen atoms and the carbonyl carbon atoms, signifying electron-deficient regions that are prone to nucleophilic attack. numberanalytics.com

This detailed charge distribution analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's behavior in polar solvents. numberanalytics.com The insights gained from ESP maps complement the information from FMO analysis, providing a more complete picture of the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Conformational Analysis and Energy Landscapes

The flexible six-membered ring of the cyclohexanone moiety and the rotatable bond connecting the oxopropyl side chain allow this compound to exist in various conformations. gmu.edu The most stable conformation for a cyclohexane (B81311) ring is the chair conformation. gmu.eduresearchgate.net However, the presence of the bulky 2-oxopropyl substituent introduces steric interactions that influence the relative stability of different chair and boat conformations.

Computational methods can be used to explore the potential energy surface of the molecule, identifying the different stable conformers and the energy barriers for interconversion between them. This analysis typically involves systematically rotating the flexible bonds and calculating the energy of each resulting geometry. The results reveal the preferred three-dimensional structure of the molecule under different conditions. For instance, a conformational analysis of a related compound, 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone, revealed that the 2-oxopropyl fragment is nearly perpendicular to the cyclohexene (B86901) ring. researchgate.net

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. ecust.edu.cn By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. ub.edu

Transition state theory is central to this analysis. A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. ub.edu Computational methods can locate and characterize these fleeting structures, which are often impossible to observe experimentally.

For example, in the context of an aldol (B89426) condensation or a Michael addition involving this compound, transition state calculations can help to understand the stereochemical outcome of the reaction. By comparing the energies of different transition states leading to different stereoisomers, it is possible to predict which product will be formed preferentially. Computational studies have been used to investigate the mechanism of the asymmetric synthesis of Wieland-Miescher ketone, where a derivative of this compound is a key intermediate. ub.edu These calculations revealed the role of the organocatalyst in lowering the reaction barrier and determining the stereoselectivity. ub.edu

Spectroscopic Parameter Prediction and Validation for Structural Assignment

Computational chemistry can also be used to predict various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. unica.it These predictions are invaluable for validating experimental data and for the unambiguous structural assignment of the compound.

By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the chemical shifts in the ¹H and ¹³C NMR spectra. nih.gov Similarly, by calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. unica.it

Comparing these predicted spectra with the experimentally obtained spectra can confirm the proposed structure of this compound. This is particularly useful when dealing with complex molecules or when experimental data is ambiguous. For instance, the calculated Kovats retention index, a parameter used in gas chromatography, can be compared with experimental values to aid in compound identification. researchgate.net

Emerging Research Frontiers and Future Perspectives

Asymmetric Synthesis and Chiral Induction with 2-(2-Oxopropyl)cyclohexanone as a Chiral Synthon

The molecular architecture of this compound, featuring multiple reaction sites, makes it a valuable precursor in asymmetric synthesis. Researchers are increasingly exploring its potential as a chiral synthon—a building block used to introduce specific chirality into a target molecule. This is often achieved by transforming it into a more complex chiral intermediate which then directs the stereochemical outcome of subsequent reactions.

A notable application is in the synthesis of angularly substituted hydrinden-2-ones, which are core structures in many natural products. In one approach, a chiral bicyclic lactam is used to introduce the initial asymmetry. This is followed by reactions that generate a 1,4-diketone intermediate, structurally related to this compound, which then undergoes an intramolecular aldol (B89426) reaction to form the final chiral product. mdpi.com For instance, the synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione utilizes a derivative, (2S)-2-Methyl-4-(1-methylethylidene)-2-(2-oxopropyl)cyclohexanone, as a key intermediate. mdpi.comresearchgate.net

Furthermore, derivatives of this compound are pivotal substrates in organocatalyzed reactions for producing foundational molecules like the Wieland-Miescher ketone. ub.edu Mechanistic studies on the asymmetric synthesis of the Wieland-Miescher ketone and its analogs often involve substrates like 2-methyl-2-(2-oxopropyl)cyclohexane-1,3-dione. ub.edu The stereochemical outcome of these reactions is highly dependent on the structure of the proline-based organocatalyst and the influence of co-catalysts, which guide the cyclization of the diketone substrate to yield a product with high enantiomeric excess. ub.edu This demonstrates the compound's role not just as a passive substrate, but as a key element whose structure can be modified to induce chirality in complex polycyclic systems. The restriction of motional freedom in reactive intermediates derived from such synthons is often a critical factor in determining the final product distribution. tue.nl

Table 1: Examples of Asymmetric Synthesis Involving this compound Derivatives

Precursor/Intermediate Catalyst/Method Chiral Product Key Finding Reference
Dialkylated bicyclic lactam t-BuLi, KH, n-Bu₄NH₂PO₄ (2S)-2-Methyl-4-(1-methylethylidene)-2-(2-oxopropyl)cyclohexanone Formation of a chiral 1,4-diketone intermediate for further cyclization. mdpi.com
2-Methyl-2-(2-oxopropyl)cyclohexane-1,3-dione N-Ts(Sa)-binam-L-prolinamide organocatalyst Wieland-Miescher Ketone The catalyst structure and acid co-catalyst are crucial for achieving high enantioselectivity in the intramolecular aldol condensation. ub.edu
Phenylalanine-derived oxazolidinones Anionic cyclization 2-[N-(9-phenylfluoren-9-yl)amino]-1-indanones Demonstrates chiral induction originating from an amino acid-derived auxiliary in the formation of complex heterocyclic systems. acs.org

Flow Chemistry and Continuous Synthesis of this compound Derivatives

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. While specific research on the continuous synthesis of this compound itself is nascent, studies on structurally related compounds, particularly 3-substituted-3-hydroxyoxindoles, highlight the immense potential of this technology.

For example, the asymmetric synthesis of 3-hydroxy-3-(2-oxopropyl)indolin-2-one has been successfully demonstrated using a continuous flow system. researchgate.net This process utilized an L-leucinol catalyst and allowed for accelerated reaction rates at higher temperatures without compromising the enantioselectivity of the final product. researchgate.net The ability to safely operate at elevated temperatures in microreactors can dramatically reduce reaction times compared to batch methods, which are often limited by thermal control and safety concerns.

The principles demonstrated in the synthesis of these related aldol products are directly applicable to the production of this compound and its derivatives. A continuous process could involve pumping starting materials, such as a cyclohexanone (B45756) enamine or enolate and an acetone (B3395972) equivalent, through a heated reactor coil containing an immobilized catalyst. This would enable precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, improved purity, and a more sustainable manufacturing process.

Table 2: Comparison of Batch vs. Potential Continuous Flow Synthesis for Aldol Derivatives

Parameter Batch Synthesis (Observed for related compounds) Continuous Flow Synthesis (Potential/Observed) Advantage of Flow Chemistry
Reaction Time Several hours to days (e.g., 24-48 h) rsc.org Minutes to a few hours Significant acceleration of reaction rates.
Temperature Typically room temperature to moderate heating Higher temperatures possible (e.g., >100 °C) researchgate.net Enables faster kinetics and overcomes activation barriers.
Safety Risks of thermal runaway with exothermic reactions Superior heat transfer and smaller reaction volumes minimize risks. Inherently safer process, especially at large scale.
Scalability Challenging, often requires re-optimization Straightforward by extending operation time ("scaling out"). More efficient and predictable scale-up.
Productivity Limited by reactor volume High throughput due to continuous operation. Increased output per unit time.

Integration in Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The cyclohexane (B81311) scaffold is a well-established motif in the design of molecules capable of self-assembly. For instance, derivatives like 1,3,5-triamide cis,cis-cyclohexanes can stack via hydrogen bonds to form well-defined, one-dimensional fibers, which can further organize into hydrogels. nih.gov Similarly, chiral cyclohexane derivatives have been functionalized with groups like perylene (B46583) diimides to create systems whose optical properties can be tuned through solvent-induced self-assembly into specific aggregates. frontiersin.org

This compound, with its two carbonyl groups and a flexible alkyl chain, possesses key features for integration into such supramolecular systems. The carbonyl groups can act as both hydrogen bond acceptors and sites for coordination with metal ions. The 1,4-dicarbonyl arrangement could be exploited to direct the formation of specific intermolecular interactions, leading to predictable and functional assemblies like sheets, tubes, or cages.

The self-assembly process is often driven by a combination of forces, including hydrogen bonding, van der Waals forces, and π-π stacking. The cyclohexane ring provides a rigid, hydrophobic scaffold, while the oxopropyl side chain offers conformational flexibility. This combination could be harnessed to create responsive materials where the self-assembled structure can be altered by external stimuli such as temperature, pH, or the presence of specific guest molecules. Research into the self-assembly of various dicarbonyl compounds and functionalized cyclohexanes provides a strong foundation for exploring the supramolecular behavior of this compound and its derivatives. nih.govrsc.org

Novel Catalytic Applications Beyond its Role as a Substrate

While this compound is almost exclusively studied as a substrate or an intermediate in chemical synthesis, its inherent structure suggests untapped potential as a ligand or even a catalyst in its own right. The presence of two carbonyl groups in a 1,4-relationship offers the possibility for the molecule to act as a bidentate ligand, chelating to a metal center.

This opens a prospective research avenue into designing novel metal complexes where this compound or its derivatives serve as the coordinating ligand. Such complexes could exhibit unique catalytic activities. For example, coordination to a transition metal could create a chiral environment (if a chiral derivative of the ketone is used), leading to applications in asymmetric catalysis. The electronic properties of the metal center would be modulated by the diketone ligand, potentially enabling new transformations or improving the efficiency of known catalytic processes, such as oxidation or reduction reactions.

Although no direct examples of this compound acting as a catalyst exist in current literature, related concepts are emerging. For example, supramolecular cages incorporating chiral diamine units have been used to coordinate with copper(II) to create a catalytic environment for asymmetric reactions of other β-carbonyl compounds. rsc.org This highlights a strategy where a molecule's structural features are used to build a catalytic pocket. By analogy, the functional groups of this compound could be modified to incorporate catalytic moieties or to better direct a coordinated metal's activity, transforming it from a simple building block into a functional component of a catalytic system. This forward-looking perspective invites exploration into a completely new role for this versatile compound.

Q & A

Q. Basic

  • Distillation : Use fractional distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) to separate the compound from low-boiling solvents or byproducts .
  • Recrystallization : Employ polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to enhance purity. Monitor via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

What mechanistic factors influence the reactivity of this compound in nucleophilic additions?

Advanced
The oxopropyl group introduces steric hindrance and electronic effects:

  • Steric effects : The bulky substituent at C2 directs nucleophiles to the less hindered C3 position.
  • Electronic effects : The electron-withdrawing oxopropyl group polarizes the carbonyl, increasing electrophilicity at C1. Computational studies (e.g., B3LYP/6-31G**) on analogous cyclohexanones suggest that transition-state energies are lowered by ~5 kcal/mol compared to unsubstituted derivatives .

How should this compound be handled to ensure laboratory safety?

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation by working in a fume hood.
  • Storage : Keep in a tightly sealed container under inert gas (N2 or Ar) at 2–8°C to prevent oxidation .

How does tautomerism affect the stability and reactivity of this compound?

Advanced
The compound exhibits keto-enol tautomerism , influenced by solvent and temperature:

  • In non-polar solvents (e.g., CDCl3), the keto form dominates (δ 2.1 ppm for carbonyl protons).
  • In polar aprotic solvents (e.g., DMSO-d6), enolization is favored, observed via downfield shifts (δ 5.5–6.0 ppm for enolic protons) in 1H NMR .
  • Tautomeric equilibrium constants (Kt) can be calculated using integration ratios in variable-temperature NMR studies.

What analytical strategies differentiate this compound from structural isomers?

Q. Advanced

  • IR Spectroscopy : Compare carbonyl stretching frequencies—this compound shows a strong band at ~1710 cm⁻¹ (cyclohexanone carbonyl) and a weaker band at ~1680 cm⁻¹ (oxopropyl ketone).
  • High-resolution mass spectrometry (HRMS) : Confirm the exact mass (e.g., m/z 168.1145 for C9H14O2) and isotopic patterns to rule out isomers like 2-hydroxy-4,4,6,6-tetramethyl-2-cyclohexen-1-one .

What role does this compound play in studying enzyme-catalyzed reactions?

Advanced
The compound serves as a substrate analog for investigating:

  • Aldo-keto reductases : Monitor reduction of the oxopropyl group to a hydroxyl moiety via UV-Vis assays (λmax = 340 nm for NADPH consumption).
  • Cytochrome P450 enzymes : Track oxidative degradation pathways (e.g., hydroxylation at C3 or C4) using LC-MS/MS .

How can computational modeling optimize reaction conditions for synthesizing this compound?

Q. Advanced

  • DFT calculations (e.g., B3LYP/6-311+G**) predict optimal acid catalysts (e.g., p-toluenesulfonic acid vs. H2SO4) by comparing activation energies for enamine formation (~15 kcal/mol lower with p-TsOH) .
  • Solvent polarity effects (e.g., toluene vs. THF) are modeled using COSMO-RS to maximize yield (>85% in low-polarity solvents) .

What are the challenges in characterizing this compound in complex matrices (e.g., plant extracts)?

Q. Advanced

  • Matrix interference : Co-eluting terpenes or flavonoids in GC×GC-QTOFMS require orthogonal separation (e.g., HILIC chromatography) and post-run PCA analysis to isolate the target compound .
  • Limit of detection (LOD) : Enhance sensitivity to ~0.1 ppm using derivatization (e.g., silylation with BSTFA) prior to GC-MS .

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